molecular formula C13H15N3 B1308980 (3-Methyl-pyridin-2-ylmethyl)-pyridin-3-ylmethyl-amine CAS No. 883544-35-2

(3-Methyl-pyridin-2-ylmethyl)-pyridin-3-ylmethyl-amine

Cat. No.: B1308980
CAS No.: 883544-35-2
M. Wt: 213.28 g/mol
InChI Key: YFUDXQVFXPHXEL-UHFFFAOYSA-N
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Description

(3-Methyl-pyridin-2-ylmethyl)-pyridin-3-ylmethyl-amine is an organic compound that belongs to the class of heterocyclic amines It features a pyridine ring substituted with a methyl group at the 3-position and another pyridine ring attached via a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Methyl-pyridin-2-ylmethyl)-pyridin-3-ylmethyl-amine typically involves the reaction of 3-methylpyridine with 2-chloromethylpyridine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran under reflux conditions. The product is then purified by column chromatography or recrystallization.

Industrial Production Methods: On an industrial scale, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction parameters and improved yields. The use of microwave-assisted synthesis can also enhance reaction rates and reduce reaction times.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of pyridine N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, converting the compound into its corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the methylene bridge, where nucleophiles such as amines or thiols can replace the hydrogen atoms.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles in the presence of a base like sodium hydride.

Major Products Formed:

    Oxidation: Pyridine N-oxides.

    Reduction: Amine derivatives.

    Substitution: Substituted pyridine derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as a ligand in coordination chemistry, forming stable complexes with transition metals.

Biology: In biological research, (3-Methyl-pyridin-2-ylmethyl)-pyridin-3-ylmethyl-amine is studied for its potential as an enzyme inhibitor. It can interact with various enzymes, modulating their activity and providing insights into enzyme function and regulation.

Medicine: The compound has potential therapeutic applications due to its ability to interact with biological targets. It is investigated for its anti-inflammatory, antimicrobial, and anticancer properties.

Industry: In the industrial sector, the compound is used in the development of new materials, such as polymers and catalysts. Its unique structure allows for the design of materials with specific properties and functions.

Mechanism of Action

The mechanism of action of (3-Methyl-pyridin-2-ylmethyl)-pyridin-3-ylmethyl-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active site of enzymes, inhibiting their activity by blocking substrate access. It can also interact with receptors, modulating signal transduction pathways and altering cellular responses.

Comparison with Similar Compounds

    2-Methylpyridine: A simpler analog with a single methyl group on the pyridine ring.

    3-Methylpyridine: Similar structure but lacks the second pyridine ring.

    2-Chloromethylpyridine: Used as a precursor in the synthesis of (3-Methyl-pyridin-2-ylmethyl)-pyridin-3-ylmethyl-amine.

Uniqueness: this compound is unique due to its dual pyridine rings connected by a methylene bridge, which imparts distinct chemical and physical properties. This structure allows for versatile reactivity and the formation of stable complexes with metals, making it valuable in various applications.

Properties

IUPAC Name

N-[(3-methylpyridin-2-yl)methyl]-1-pyridin-3-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3/c1-11-4-2-7-16-13(11)10-15-9-12-5-3-6-14-8-12/h2-8,15H,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFUDXQVFXPHXEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)CNCC2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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